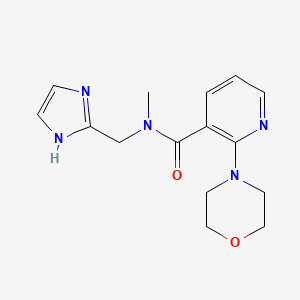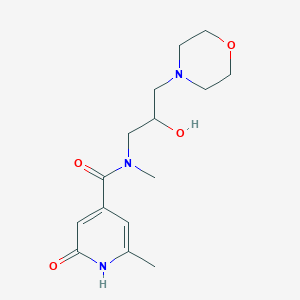![molecular formula C14H17N3O3S B6965500 (3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6965500.png)
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features both oxazole and thiazole rings, which are known for their significant roles in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Morpholine: The final step involves coupling the oxazole and thiazole intermediates with morpholine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the oxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol
- (3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetic acid
- (3-Ethyl-5-methyl-1,2-oxazol-4-yl)amine
Uniqueness
Compared to similar compounds, (3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone stands out due to its unique combination of oxazole, thiazole, and morpholine rings. This structural complexity enhances its chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-10-12(9(2)20-16-10)14(18)17-5-6-19-11(8-17)13-15-4-7-21-13/h4,7,11H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXSJFVZMHCZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCOC(C2)C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-dimethylpyrimidine-5-carbonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B6965421.png)
![6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965422.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone](/img/structure/B6965424.png)
![[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B6965431.png)

![[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6965439.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6965451.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6965455.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B6965472.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965488.png)
![N-[(1-methylsulfonylcyclopentyl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B6965492.png)
![4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965508.png)
![N-[2-(2-methylpropyl)oxan-4-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B6965510.png)
